molecular formula C15H19NO2 B1306367 Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine CAS No. 510764-83-7

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine

Cat. No.: B1306367
CAS No.: 510764-83-7
M. Wt: 245.32 g/mol
InChI Key: NXTXEOBNACNUAG-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

Benzodioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine (PubChem CID: 3152563) was first synthesized and registered in PubChem on August 9, 2005. The compound belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine backbone with an aryl substitution at the geminal position. Its structure includes a benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) attached to a cyclohex-3-enylmethylamine group, giving it a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 510764-83-7
IUPAC Name N-(1,3-Benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
SMILES Notation C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3

Research Significance in Chemical Sciences

The compound’s structural features make it a subject of interest in medicinal chemistry and synthetic organic research. Arylcyclohexylamines are known for their diverse pharmacological profiles, including NMDA receptor antagonism and dopamine reuptake inhibition. While direct studies on this specific compound are limited, its benzodioxole and cyclohexenyl groups are frequently explored in drug discovery for their metabolic stability and ability to interact with biological targets. For instance, similar benzodioxole derivatives have been investigated as intermediates in synthesizing enzyme inhibitors and neuroprotective agents.

Current Status in Scientific Literature

As of 2025, Benzodioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is primarily documented in chemical databases for its structural and physicochemical properties. Peer-reviewed studies directly investigating its biological activity are scarce, though its analogs are well-characterized. For example, arylcyclohexylamines like phencyclidine (PCP) and ketamine have been extensively studied for their dissociative and anesthetic effects. Recent synthetic methodologies, such as deaminative coupling reactions, highlight its potential utility as a building block for unsymmetric secondary amines.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 32.5 Ų

The compound’s synthetic accessibility is evidenced by commercial availability from suppliers like Matrix Scientific and Enamine, underscoring its role in high-throughput screening and combinatorial chemistry. Patents describing cyclohexylamine derivatives further validate its relevance in developing therapeutic agents, particularly for central nervous system disorders. Future research may focus on elucidating its interactions with biological targets, leveraging its structural hybridity between benzodioxoles and cyclohexylamines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXEOBNACNUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Functionalization of the benzo[d]dioxole ring at the 5-position with a chloromethyl or bromomethyl group.
  • Preparation of cyclohex-3-enylmethyl amine or its protected derivatives.
  • Coupling of the benzo[d]dioxol-5-ylmethyl halide with the cyclohexenyl amine under nucleophilic substitution conditions.
  • Purification by extraction, chromatography, and recrystallization.

Stepwise Preparation Details

Step Description Reagents & Conditions Notes & Yields
1 Synthesis of 5-(Chloromethyl)benzo[d]dioxole Reaction of 3,4-dihydroxybenzaldehyde with phosphorus pentoxide and acetone in toluene at room temperature for 2-4 hours, followed by workup with potassium carbonate and ethyl acetate extraction. Yields typically moderate; chloromethylation introduces a reactive site for amine coupling.
2 Preparation of cyclohex-3-enylmethyl amine Alkylation of cyclohexene derivatives or reduction of corresponding nitriles using LiAlH4 or catalytic hydrogenation. Purification by column chromatography; amine often isolated as hydrochloride salt for stability.
3 Coupling reaction Stirring 5-(chloromethyl)benzo[d]dioxole with cyclohex-3-enylmethyl amine in the presence of a base such as potassium carbonate or triethylamine in solvents like dichloromethane or ethanol at room temperature to 40°C for several hours. Reaction times vary from 3 to 16 hours; microwave-assisted heating can reduce reaction time to 2 hours.
4 Purification Extraction with organic solvents (ethyl acetate, dichloromethane), drying over MgSO4 or Na2SO4, solvent removal under reduced pressure, and recrystallization from ethyl acetate or diisopropyl ether. Final product obtained as a solid with yields ranging from 70% to 90%.

Representative Experimental Procedure

  • A solution of 5-(chloromethyl)benzo[d]dioxole (10 mmol) and cyclohex-3-enylmethyl amine (10 mmol) is prepared in dry dichloromethane (50 mL).
  • Potassium carbonate (10 mmol) is added as a base.
  • The mixture is stirred at room temperature overnight or heated gently at 40°C for 3-6 hours.
  • After completion, the reaction mixture is washed with water, dried over anhydrous MgSO4, and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • The purified compound is recrystallized from ethyl acetate to yield the target amine as a crystalline solid.

3 Analysis of Preparation Methods

Reaction Conditions and Optimization

  • Base selection: Potassium carbonate and triethylamine are commonly used bases to neutralize HCl formed during nucleophilic substitution.
  • Solvent choice: Dichloromethane and ethanol are preferred for their ability to dissolve both reactants and facilitate the reaction.
  • Temperature: Mild heating (30-40°C) accelerates the reaction without decomposing sensitive benzo[d]dioxole moiety.
  • Microwave-assisted synthesis: Reported to reduce reaction time significantly (to about 2 hours) while maintaining high yields.

Purification Techniques

  • Multiple solvent extractions ensure removal of inorganic salts and unreacted starting materials.
  • Drying agents such as MgSO4 or Na2SO4 are used to remove residual water.
  • Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) provides high purity.
  • Final recrystallization enhances product crystallinity and purity, critical for structural characterization.

4 Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material ratio 1:1 (benzo[d]dioxolyl halide : cyclohexenyl amine) Stoichiometric balance preferred
Base K2CO3, Et3N Neutralizes acid byproducts
Solvent CH2Cl2, EtOH Good solubility and reaction medium
Temperature 20–40 °C Mild heating improves rate
Reaction time 3–16 hours Microwave heating reduces time
Yield 70–90% High yield with optimized conditions
Purification Column chromatography + recrystallization Ensures high purity

5 Research Findings and Notes

  • The benzo[d]dioxole ring is sensitive to harsh conditions; mild reaction parameters preserve its integrity.
  • The chloromethyl intermediate is a versatile electrophile for nucleophilic substitution with amines.
  • Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and energy consumption.
  • The final compound exhibits good crystallinity, facilitating structural studies such as X-ray crystallography.
  • Alternative synthetic routes involve protection/deprotection strategies and use of different leaving groups (e.g., bromides) for improved reactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The benzo[1,3]dioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields cyclohexane derivatives.

    Substitution: Results in halogenated or nitrated benzo[1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including:

    Enzymes: Modulating enzyme activity by binding to active sites.

    Receptors: Acting as an agonist or antagonist at receptor sites.

    Pathways: Influencing biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine C₁₆H₁₇NO₂ 267.32 4-methylphenyl Higher lipophilicity due to methyl group; planar aromatic amine
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine C₁₆H₁₇NO₃ 272.32 2-methoxybenzyl Increased polarity from methoxy group; potential hydrogen bonding interactions
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride C₁₈H₂₂ClNO₄ 348.83 3-ethoxy-4-methoxybenzyl (as hydrochloride) Enhanced water solubility due to salt formation; irritant classification
N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine C₁₄H₁₇NO₂ 243.29 Cyclohexyl (saturated) Fully saturated cyclohexane ring; increased flexibility vs. cyclohexene
N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine C₁₇H₂₅NO₂ 275.39 3,3,5-trimethylcyclohexyl Steric hindrance from trimethyl groups; potential for altered receptor binding

Key Structural and Functional Differences

Cyclohexene vs. Cyclohexyl/Cyclohexane Derivatives The cyclohex-3-enyl group in the target compound introduces a rigid, puckered conformation due to the double bond, as described by Cremer and Pople’s ring puckering coordinates . This contrasts with the fully saturated cyclohexyl group in N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine, which allows greater pseudorotational flexibility .

Aromatic Substituent Effects Methoxy and Ethoxy Groups: Compounds with methoxy/ethoxy-benzyl substituents (e.g., ) exhibit higher polarity, improving solubility in polar solvents. The 2-methoxy derivative () may engage in intramolecular hydrogen bonding, stabilizing specific conformations .

Salt Formation Hydrochloride salts (e.g., ) demonstrate improved aqueous solubility and crystallinity, critical for pharmaceutical formulation. However, they may also increase irritancy, as noted in Safety Data Sheets .

Research Findings and Implications

Conformational Analysis

  • The cyclohex-3-enyl group’s puckering amplitude and phase angle (per Cremer and Pople’s model) suggest a non-planar, boat-like conformation, which could sterically hinder interactions with flat binding pockets compared to planar analogs .
  • Mercury CSD analysis () could reveal distinct crystal packing patterns for the target compound versus saturated derivatives, impacting synthetic scalability and stability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to fall between the p-tolyl analog (higher logP) and methoxy derivatives (lower logP), balancing membrane permeability and solubility.
  • Solubility : The absence of a hydrochloride salt in the target compound (unlike ) may limit aqueous solubility, necessitating prodrug strategies for biomedical applications.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, a compound with the molecular formula C15H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C15H19NO2
  • CAS Number : 510764-83-7

The presence of the cyclohexene ring in its structure may contribute to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to benzo[1,3]dioxole. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than that of the standard drug doxorubicin, indicating a strong anticancer activity:

CompoundCell LineIC50 (µM)
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG22.38
Bis-benzo[d][1,3]dioxol-5-yl thioureaHCT1161.54
Bis-benzo[d][1,3]dioxol-5-yl thioureaMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

These findings suggest that compounds featuring the benzo[1,3]dioxole structure may possess significant antiproliferative properties.

The mechanisms through which benzo[1,3]dioxole derivatives exert their anticancer effects include:

  • EGFR Inhibition : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited alterations in cell cycle progression.
  • Mitochondrial Pathway Modulation : Changes in the expression of proteins such as Bax and Bcl-2 were observed, indicating involvement in mitochondrial apoptosis pathways.

Study on Anticancer Activity

In a pivotal study published in Bioorganic Chemistry, researchers synthesized several derivatives of benzo[1,3]dioxole and evaluated their cytotoxic effects using the SRB assay. The results indicated that many derivatives had IC50 values significantly lower than those of established chemotherapeutic agents, showcasing their potential as novel anticancer agents .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of benzo[1,3]dioxole derivatives to various protein targets. These studies suggest that modifications to the dioxole structure can enhance binding interactions with specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step pathways, including (1) one-pot condensation for benzo[1,3]dioxol derivatives, (2) cyclohexenyl-methyl-amine coupling via nucleophilic substitution or reductive amination, and (3) purification via ethanol recrystallization. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation). Optimization may require adjusting stoichiometry of substituents like nitro or bromo groups to enhance yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for benzo[1,3]dioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and cyclohexenyl protons (δ 5.5–5.7 ppm for vinyl H) .
  • IR : Confirm carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
  • Crystallography : Use Mercury CSD 2.0 to analyze single-crystal X-ray data, identifying puckering amplitudes and phase angles for the cyclohexenyl ring .

Q. What are the primary mechanisms of action proposed for this compound in neurological or oncological contexts?

  • Methodological Answer :

  • Anticonvulsant Activity : Inhibition of voltage-gated sodium channels or enhancement of GABAergic transmission, validated via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .
  • Apoptosis Induction : Caspase-3 activation in cancer cells, assessed via flow cytometry and mitochondrial membrane potential assays .

Advanced Research Questions

Q. How do structural modifications at the cyclohexenyl or methylamine moieties influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzodioxol ring enhances anticonvulsant ED50 values (e.g., 45 mg/kg for nitro derivatives vs. 110 mg/kg for unsubstituted analogs) .
  • Cyclohexenyl Modifications : Saturation to cyclohexane reduces steric hindrance, improving target binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements .

Q. What in vivo models are appropriate for evaluating anticonvulsant efficacy, and how do MES/scPTZ tests inform therapeutic potential?

  • Methodological Answer :

  • MES Test : Mimics tonic-clonic seizures; administer 50 Hz/0.2 sec current to mice. Protection against hindlimb extension indicates sodium channel blockade .
  • scPTZ Test : Induces myoclonic seizures via GABA antagonism; measure latency to clonic spasms. Compounds with ED50 < 100 mg/kg (e.g., 45 mg/kg for nitro derivatives) are prioritized for further study .
  • Data Interpretation : Discordant MES/scPTZ results suggest dual mechanisms. Use linear regression to correlate structural descriptors (e.g., logP) with efficacy .

Q. How can computational approaches predict target interactions and guide drug design?

  • Methodological Answer :

  • Homology Modeling : Build 3D structures of unexplored targets (e.g., NMDA receptors) using SWISS-MODEL, guided by sequence alignment with known templates .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses. Validate predictions via mutagenesis (e.g., alanine scanning for key residues) .

Q. How to resolve discrepancies in biological activity data across studies, such as varying ED50 values?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., ED50 ranges: 45–115 mg/kg) and apply mixed-effects models to account for variability in animal strains or dosing protocols .
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation) that reduces in vivo efficacy .

Q. What strategies mitigate neurotoxicity while maintaining efficacy in derivative compounds?

  • Methodological Answer :

  • Rotarod Test : Screen for motor impairment at 2× ED50 doses. Compounds causing <10% impairment (e.g., pyrazole-carbohydrazides) are prioritized .
  • Prodrug Design : Mask amine groups with acetylated promoieties to reduce blood-brain barrier penetration and systemic toxicity .

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